(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid
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Description
(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid, also known as 5-EMIAA, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular weight of 206.28 g/mol and a melting point of 66-67°C. 5-EMIAA has been studied extensively in recent years due to its versatile uses in various scientific research fields.
Scientific Research Applications
Synthesis and Derivative Formation
- N-Substituted Derivatives : A method for producing indole compounds, such as derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid, has been developed. This method is crucial for synthesizing a range of derivatives with potential applications in various fields (Maklakov, Smushkevich, & Magedov, 2002).
Pharmacological Screening
- Antibacterial and Anti-Enzymatic Potentials : Derivatives of 2-(1H-Indol-3-yl)acetic acid have shown antibacterial activities and moderate anti-enzymatic potential against enzymes like α-Glucosidase and Butyrylcholinesterase. These findings are significant for developing therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Chemical Reactivity and Structural Analysis
- Novel Functionalized 2-Hydroxyindolenines : A study on the oxidation of methyl and ethyl 2-cyano-2-(1-alkoxycarbonyl-1H-indol-3-yl)acetates led to the discovery of novel functionalized 2-hydroxyindolenines, a significant advancement in understanding indole derivative reactivity (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).
Auxin Activity
- Plant Growth Regulation : A study investigated the auxin activity of 2-alkylindole-3-acetic acids, including 2-methylindole-3-acetic acid and its ethyl homologue. This research is pivotal in understanding plant growth regulation and hormone interactions (Antolić et al., 2004).
Synthesis of Complex Molecules
- Novel Indole-Based Compounds : The synthesis and characterization of novel indole-based compounds, such as 1,3,4-oxadiazoles with antimicrobial activity, demonstrates the versatility of (5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid as a building block in complex molecule synthesis (Nagarapu & Pingili, 2014).
properties
IUPAC Name |
2-(5-ethyl-2-methyl-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-4-5-12-11(6-9)10(7-13(15)16)8(2)14-12/h4-6,14H,3,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHPIUXYDSGZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-2-methyl-1H-indol-3-YL)-acetic acid |
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